molecular formula C14H21ClFNO2S B10800168 Piperidine-MO-1 CAS No. 871351-61-0

Piperidine-MO-1

Cat. No.: B10800168
CAS No.: 871351-61-0
M. Wt: 321.8 g/mol
InChI Key: YTWWOWVWYTXBME-UHFFFAOYSA-N
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Description

Piperidine-MO-1 is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-MO-1 can be synthesized through several methods, including hydrogenation, cyclization, and cycloaddition reactions. One common method involves the hydrogenation of pyridine using a molybdenum disulfide catalyst . Another approach is the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods: Industrial production of piperidine derivatives often involves the use of metal- and organocatalysis. Efficient preparation methods include the use of cobalt, ruthenium, and nickel-based nanocatalysts for the hydrogenation of pyridine derivatives . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Piperidine-MO-1 undergoes various chemical reactions, including:

    Oxidation: Piperidine derivatives can be oxidized to form piperidinones.

    Reduction: Reduction reactions can convert pyridine to piperidine.

    Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using metal catalysts such as palladium or platinum.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Piperidinones.

    Reduction: Piperidine.

    Substitution: Substituted piperidines with various functional groups.

Comparison with Similar Compounds

Properties

CAS No.

871351-61-0

Molecular Formula

C14H21ClFNO2S

Molecular Weight

321.8 g/mol

IUPAC Name

1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine;hydrochloride

InChI

InChI=1S/C14H20FNO2S.ClH/c1-3-16-9-7-11(8-10-16)12-5-4-6-13(14(12)15)19(2,17)18;/h4-6,11H,3,7-10H2,1-2H3;1H

InChI Key

YTWWOWVWYTXBME-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F.Cl

Origin of Product

United States

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